molecular formula C16H14O5 B106262 Guaimesal CAS No. 81674-79-5

Guaimesal

Cat. No. B106262
CAS RN: 81674-79-5
M. Wt: 286.28 g/mol
InChI Key: PSVDIHULUCLEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guaimesal is a small molecule drug that has been used in the treatment of acute febrile bronchitis, afebrile chronic bronchitis, or flares of chronic bronchitis . It is administered in the form of a soft gelatin capsule (500 mg) thrice daily .


Molecular Structure Analysis

The molecular formula of Guaimesal is C16H14O5 . The InChIKey, which is a unique identifier for chemical substances, is PSVDIHULUCLEJE-UHFFFAOYSA-N .

Scientific Research Applications

Clinical Efficacy in Respiratory Conditions

A significant study conducted by Jager (1989) on outpatients with various forms of bronchitis demonstrated the efficacy of guaimesal. This double-blind, placebo-controlled study involved 140 patients who were treated with guaimesal. The results showed considerable improvements in fever, cough frequency and intensity, expectorate fluidity, and a decrease in expectorate amount. Spirometric parameters indicated substantial restoration of respiratory function, with 75.7% of patients experiencing complete or almost complete recovery.

Traditional Medicine Applications

The identification of Dryopteris crassirhizoma, also known as Guan Zhong, as detailed in studies by Zhao Zl, Leng Ch, Wang Zt (2007) and Z. L. Zhao, C. Leng, Z. T. Wang (2007), highlights its use in traditional Chinese herbal medicine for treating viral diseases. This shows the relevance of guaimesal and related compounds in traditional medicinal practices.

Potential in Treating Non-Small Cell Lung Cancer

Research by Qingyuan Yang et al. (2016) explored the role of (−)-Guaiol in treating non-small cell lung cancer (NSCLC). The study showed that (−)-Guaiol significantly inhibits cell growth in NSCLC, suggesting its potential application in cancer treatment.

Anti-inflammatory Properties in Traditional Medicines

A study on Psidium guajava leaves, which contain guaiol, by Min-Hye Kim et al. (2015), identified ursolic acid as a major anti-inflammatory compound. This compound was shown to inhibit inflammatory mediators and reactive oxygen species, highlighting the anti-inflammatory potential of guaiol-containing compounds.

Efficacy in Treating Gastrointestinal Ailments

The efficacy of Psidium guajava in treating gastrointestinal ailments was demonstrated in a clinical study by X. Lozoya et al. (2002). The study reported that a phytodrug developed from guava leaves significantly decreased the duration of abdominal pain in patients with acute diarrheic disease.

Versatility in Treating Various Pathogenic Microorganisms

A comprehensive review by M. Morais-Braga et al. (2016) on Psidium guajava L. highlighted its use in treating diseases caused by various pathogenic microorganisms. The study underscores the plant's versatility in combating a wide array of diseases, including those caused by protozoa, fungi, bacteria, and viruses.

properties

IUPAC Name

2-(2-methoxyphenoxy)-2-methyl-1,3-benzodioxin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(20-14-10-6-5-9-13(14)18-2)19-12-8-4-3-7-11(12)15(17)21-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVDIHULUCLEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=CC=CC=C2C(=O)O1)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868622
Record name 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guaimesal

CAS RN

81674-79-5
Record name 2-(2-Methoxyphenoxy)-2-methyl-4H-1,3-benzodioxin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81674-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaimesal [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081674795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(o-Methoxyphenoxy)-2-methyl-1,3-benzodioxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00868622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIMESAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43273G1CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guaimesal
Reactant of Route 2
Guaimesal
Reactant of Route 3
Guaimesal
Reactant of Route 4
Guaimesal
Reactant of Route 5
Guaimesal
Reactant of Route 6
Guaimesal

Citations

For This Compound
75
Citations
D Tsikas, KS Tewes, FM Gutzki, E Schwedhelm… - … of Chromatography B …, 1998 - Elsevier
… administration of a guaimesal capsule containing 500 mg of guaimesal by a … guaimesal. To our knowledge no data are currently available on pharmacokinetic studies with guaimesal…
Number of citations: 47 www.sciencedirect.com
EG Jager - Clinical therapeutics, 1989 - europepmc.org
… For each monitored symptom and sign, guaimesal exhibited … Overall, 75.7% of the patients receiving guaimesal … significantly slower than that recorded with guaimesal. Overall, 8.6% of …
Number of citations: 14 europepmc.org
M Bandera, M Fioretti - La Clinica Terapeutica, 1984 - europepmc.org
… [Clinical evaluation of the therapeutic efficacy of a new antiphlogistic and mucus-regulating drug, guaimesal, in acute and chronic bronchopneumopathies]. … Double-blind, placebo-controlled …
Number of citations: 2 europepmc.org
J Serrano, J Sanchis - Archivos de Bronconeumología, 1998 - Elsevier
Las secreciones de las vías respiratorias actúan como protección frente a los agentes ambientales tóxicos, oxidantes e infecciosos, a los que constantemente se encuentra expuesta la …
Number of citations: 4 www.sciencedirect.com
RS Irwin, FJ Curley - Chest, 1991 - journal.chestnet.org
We have previously critically reviewed the effects of clinically useful drugs on cough that reHected the literature through 1984. 1 The purpose of this communication is to update our …
Number of citations: 120 journal.chestnet.org
SF Wawrose, TA Tami, CP Amoils - The Laryngoscope, 1992 - Wiley Online Library
… Studies in Europe using an agent with a similar chemical structure (guaimesal) have also supported the clinical efficacy of this agent.1 Although guaifenesin has been used extensively …
Number of citations: 62 onlinelibrary.wiley.com
FA Nelemans - Side Effects of Drugs Annual, 1986 - Elsevier
Publisher Summary This chapter discusses studies related to antiallergic and antitussive drugs. The powdered form of cromoglicate has been reported to cause bronchial irritation …
Number of citations: 0 www.sciencedirect.com
C Terzano, A Zanasi, A Giannuzzi, F Tursi, G Fontana - 2006 - Springer
… L’estere guaiacolico dell’acido acetilsalicilico (guaimesal), somministrato per os alla dose di 500 mg 3 volte al giorno in pazienti affetti da bronchite cronica, ha dimostrato un’efficace …
Number of citations: 0 link.springer.com
DC Bolser - Chest, 2006 - Elsevier
Background: Cough-suppressant therapy, previously termed nonspecific antitussive therapy, incorporates the use of pharmacologic agents with mucolytic effects and/or inhibitory effects …
Number of citations: 242 www.sciencedirect.com
DF Rogers - Respiratory Care, 2007 - rc.rcjournal.com
Airway mucus hypersecretion is a feature of a number of severe respiratory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cystic fibrosis (CF). …
Number of citations: 346 rc.rcjournal.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.